Cas no 25044-06-8 (3-methyl-2-methylidenepentanoic acid)
3-methyl-2-methylidenepentanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-methyl-2-methylidenepentanoic acid
- AKOS006379022
- SCHEMBL791557
- EN300-1850729
- 25044-06-8
- 969-195-6
-
- Inchi: 1S/C7H12O2/c1-4-5(2)6(3)7(8)9/h5H,3-4H2,1-2H3,(H,8,9)
- InChI Key: NCHQMEOXQMCVJJ-UHFFFAOYSA-N
- SMILES: OC(C(=C)C(C)CC)=O
Computed Properties
- Exact Mass: 128.083729621Da
- Monoisotopic Mass: 128.083729621Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 37.3Ų
3-methyl-2-methylidenepentanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1850729-0.05g |
3-methyl-2-methylidenepentanoic acid |
25044-06-8 | 0.05g |
$252.0 | 2023-09-19 | ||
| Enamine | EN300-1850729-0.1g |
3-methyl-2-methylidenepentanoic acid |
25044-06-8 | 0.1g |
$376.0 | 2023-09-19 | ||
| Enamine | EN300-1850729-0.25g |
3-methyl-2-methylidenepentanoic acid |
25044-06-8 | 0.25g |
$538.0 | 2023-09-19 | ||
| Enamine | EN300-1850729-0.5g |
3-methyl-2-methylidenepentanoic acid |
25044-06-8 | 0.5g |
$847.0 | 2023-09-19 | ||
| Enamine | EN300-1850729-1.0g |
3-methyl-2-methylidenepentanoic acid |
25044-06-8 | 1g |
$1086.0 | 2023-06-01 | ||
| Enamine | EN300-1850729-2.5g |
3-methyl-2-methylidenepentanoic acid |
25044-06-8 | 2.5g |
$2127.0 | 2023-09-19 | ||
| Enamine | EN300-1850729-5.0g |
3-methyl-2-methylidenepentanoic acid |
25044-06-8 | 5g |
$3147.0 | 2023-06-01 | ||
| Enamine | EN300-1850729-10.0g |
3-methyl-2-methylidenepentanoic acid |
25044-06-8 | 10g |
$4667.0 | 2023-06-01 | ||
| Enamine | EN300-1850729-1g |
3-methyl-2-methylidenepentanoic acid |
25044-06-8 | 1g |
$1086.0 | 2023-09-19 | ||
| Enamine | EN300-1850729-5g |
3-methyl-2-methylidenepentanoic acid |
25044-06-8 | 5g |
$3147.0 | 2023-09-19 |
3-methyl-2-methylidenepentanoic acid Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 3-methyl-2-methylidenepentanoic acid
3-Methyl-2-methylidenepentanoic Acid: An Overview of CAS No. 25044-06-8
3-Methyl-2-methylidenepentanoic acid (CAS No. 25044-06-8) is a versatile organic compound that has garnered significant attention in the fields of organic chemistry, biochemistry, and pharmaceutical research. This compound, also known as 3-methyl-2-methylenevaleric acid, is characterized by its unique structural features and potential applications in various scientific and industrial domains.
The molecular formula of 3-methyl-2-methylidenepentanoic acid is C7H12O2, and it has a molecular weight of approximately 128.17 g/mol. The compound features a carboxylic acid group (-COOH) and a double bond (C=C) in its structure, which contribute to its reactivity and functional versatility. These structural elements make it an attractive candidate for synthetic transformations and derivatization reactions.
In recent years, 3-methyl-2-methylidenepentanoic acid has been the subject of numerous studies aimed at exploring its potential applications in the development of new pharmaceuticals and biologically active compounds. One notable area of research involves the use of this compound as a building block in the synthesis of drug candidates with anti-inflammatory and anti-cancer properties.
A study published in the Journal of Medicinal Chemistry highlighted the role of 3-methyl-2-methylidenepentanoic acid in the synthesis of novel anti-inflammatory agents. The researchers demonstrated that derivatives of this compound exhibited potent inhibitory effects on pro-inflammatory cytokines, making them promising candidates for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
In addition to its anti-inflammatory properties, 3-methyl-2-methylidenepentanoic acid has also shown promise in cancer research. A study published in the Cancer Research Journal reported that certain derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action involves the induction of apoptosis and the inhibition of cell proliferation, which are critical processes in cancer therapy.
The synthetic accessibility of 3-methyl-2-methylidenepentanoic acid has further enhanced its appeal as a starting material for chemical synthesis. Various methods have been developed to prepare this compound efficiently, including Grignard reactions, Wittig reactions, and transition-metal-catalyzed cross-coupling reactions. These synthetic routes provide chemists with a wide range of options to tailor the properties of the final product according to specific application requirements.
Beyond pharmaceutical applications, 3-methyl-2-methylidenepentanoic acid has found use in other areas such as materials science and environmental chemistry. For instance, it has been utilized in the synthesis of biodegradable polymers with improved mechanical properties and enhanced biocompatibility. These polymers have potential applications in tissue engineering and drug delivery systems.
In environmental chemistry, 3-methyl-2-methylidenepentanoic acid has been studied for its role in natural product synthesis and degradation pathways. Researchers have investigated its presence in various plant extracts and its contribution to the overall biological activity of these extracts. Understanding these natural pathways can provide valuable insights into the development of sustainable chemical processes and green chemistry practices.
The safety profile of 3-methyl-2-methylidenepentanoic acid is another important aspect that has been extensively studied. Toxicological evaluations have shown that this compound exhibits low toxicity at typical exposure levels, making it suitable for use in various applications where safety is a critical consideration. However, as with any chemical compound, proper handling and storage practices should be followed to ensure safe use.
In conclusion, 3-methyl-2-methylidenepentanoic acid (CAS No. 25044-06-8) is a multifaceted organic compound with a wide range of potential applications in pharmaceuticals, materials science, and environmental chemistry. Its unique structural features and versatile reactivity make it an invaluable tool for researchers and chemists working on innovative solutions to complex scientific challenges. As research continues to uncover new properties and applications, the importance of this compound is likely to grow even further.
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